molecular formula C23H28N4O5 B11464834 Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate

Cat. No.: B11464834
M. Wt: 440.5 g/mol
InChI Key: FHKARVRHSKYMOF-UHFFFAOYSA-N
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Description

This compound (CAS: 879063-85-1, Molecular Formula: C₂₃H₂₈N₄O₅, Molecular Weight: 440.4922) features a tetrahydroquinazolinone core substituted with a 3,4-dimethoxyphenyl group at position 7 and a piperazine-1-carboxylate moiety at position 2.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C23H28N4O5/c1-4-32-23(29)27-9-7-26(8-10-27)22-24-14-17-18(25-22)11-16(12-19(17)28)15-5-6-20(30-2)21(13-15)31-3/h5-6,13-14,16H,4,7-12H2,1-3H3

InChI Key

FHKARVRHSKYMOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate typically involves multiple steps

    Preparation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazolinone intermediate reacts with piperazine in the presence of a suitable base.

    Formation of Ethyl Ester Group: The final step involves esterification, where the carboxylic acid group of the intermediate is reacted with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperazine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Biological Activities

Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate has been studied for several biological activities:

  • Anticancer Properties :
    • Research indicates that derivatives of quinazoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this one have shown promising results in inhibiting cell growth in MCF-7 breast cancer cells and other tumor models .
    • A study demonstrated that quinazoline derivatives could induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
  • Antimicrobial Activity :
    • The compound has been evaluated for its antimicrobial properties against a range of pathogens. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Enzyme Inhibition :
    • There is evidence that this compound may act as an inhibitor of key enzymes involved in metabolic pathways related to cancer and infectious diseases. This mechanism of action is critical for its potential therapeutic applications .

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers have focused on optimizing synthetic routes to improve yield and purity while ensuring the structural integrity of the compound .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

StudyFocusFindings
Study on MCF-7 CellsAnticancer ActivityInduced apoptosis with significant cytotoxicity observed .
Antimicrobial EvaluationMicrobial ActivityDemonstrated inhibition against selected bacterial strains .
Enzyme Inhibition StudiesMechanism of ActionIdentified as an inhibitor of metabolic enzymes crucial for disease progression .

Mechanism of Action

The mechanism of action of ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) Ethyl 4-[7-(2-Fluorophenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Piperazine-1-Carboxylate
  • CAS : 879625-27-1
  • Molecular Formula : C₂₁H₂₃FN₄O₃
  • Molecular Weight : 398.4307
  • Key Difference : Replacement of 3,4-dimethoxyphenyl with 2-fluorophenyl.
  • The lower molecular weight (398 vs. 440) may improve bioavailability .
(b) Ethyl 4-(4,7-Dimethyl-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl)Piperazine-1-Carboxylate
  • CAS : 777866-89-4
  • Molecular Formula : C₁₇H₂₄N₄O₃
  • Molecular Weight : 332.4
  • Key Difference : Methyl groups at positions 4 and 7 instead of the 3,4-dimethoxyphenyl.
  • Impact : The absence of aromatic substituents reduces steric bulk and lipophilicity (predicted density: 1.217 g/cm³ vs. ~1.3 g/cm³ for the parent compound). This simpler structure may facilitate synthetic scalability but could diminish target selectivity .

Modifications to the Piperazine Moiety

(a) Ethyl 4-{[3-(3-Methoxyphenyl)-6-Nitro-4-Oxo-3,4-Dihydroquinazolin-2-yl]Methyl}Piperazine-1-Carboxylate
  • Molecular Formula : C₂₄H₂₆N₆O₆
  • Key Difference: A nitro group at position 6 and a methylene bridge linking the quinazolinone to piperazine.
  • The methylene spacer may reduce conformational rigidity, affecting binding kinetics .
(b) Ethyl 4-[2-(4-Chlorophenyl)-5-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-yl]Piperazine-1-Carboxylate
  • Key Difference: Replacement of the tetrahydroquinazolinone core with a triazolo-pyrimidine ring.
  • Impact: The triazolo-pyrimidine heterocycle offers distinct electronic properties and hydrogen-bonding capabilities, which could enhance interaction with enzymatic active sites compared to the parent compound’s tetrahydroquinazolinone core .

Core Structure Variations

(a) 7-(2-Chlorophenyl)-2-[4-(2-Methoxyphenyl)Piperazin-1-yl]-7,8-Dihydroquinazolin-5(6H)-One
  • CAS : 879625-29-3
  • Molecular Formula : C₂₅H₂₅ClN₄O₂
  • Molecular Weight : 448.9446
  • Key Difference : A 2-chlorophenyl group at position 7 and a 2-methoxyphenyl-substituted piperazine.
  • Impact : The chloro substituent increases hydrophobicity, while the ortho-methoxy group on piperazine may sterically hinder interactions with planar binding pockets .
(b) Ethyl 4-{5-Oxo-7-[(E)-2-Phenylethenyl]-5,6,7,8-Tetrahydroquinazolin-2-yl}Piperazine-1-Carboxylate
  • CAS : 879063-91-9
  • Molecular Formula : C₂₃H₂₆N₄O₃
  • Molecular Weight : 406.4775
  • Key Difference : A styrenyl group (E-configuration) at position 5.
  • Impact : The extended π-system of the styrenyl group may enhance stacking interactions with aromatic residues in proteins, though it could reduce solubility .

Biological Activity

Ethyl 4-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a piperazine ring and a tetrahydroquinazoline moiety. Its molecular formula is C20H26N2O4C_{20}H_{26}N_{2}O_{4}, and it has a molecular weight of approximately 358.43 g/mol.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:

  • In vitro studies demonstrated significant cytotoxic effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, indicating moderate efficacy compared to standard chemotherapeutics like doxorubicin .
  • Mechanism : The anticancer activity is hypothesized to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties:

  • In vitro evaluations against various bacterial strains showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, suggesting moderate antibacterial activity .

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects:

  • Studies on RAW 264.7 macrophages revealed that it significantly reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This effect was comparable to that of established anti-inflammatory agents like indomethacin .

The biological activities of this compound are attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and cancer progression, including cyclooxygenase (COX) and lipoxygenase pathways.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 has been observed .
  • Cell Cycle Arrest : The compound appears to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively .

Data Tables

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
Anti-inflammatoryRAW 264.7 Macrophages-

Case Studies

A recent study conducted on similar compounds within the tetrahydroquinazoline class demonstrated enhanced biological activities when specific substituents were introduced. For instance:

  • A derivative with a methoxy group at the para position displayed improved cytotoxicity against various cancer cell lines compared to its unsubstituted analogs .

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